molecular formula C14H22N2O4S B6587874 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1234806-67-7

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6587874
CAS No.: 1234806-67-7
M. Wt: 314.40 g/mol
InChI Key: CXHBLXPJUHEUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide (CAS 1234806-67-7) is a synthetic organic compound with a molecular formula of C14H22N2O4S and a molecular weight of 314.40 g/mol . Its structure features a 2,5-dimethylfuran-3-carboxamide group linked via a methylene bridge to a 1-methanesulfonylpiperidine ring, a motif known to impart significant pharmacological potential. The methanesulfonyl (mesyl) group on the piperidine nitrogen is a key structural feature seen in bioactive molecules and can influence a compound's physicochemical properties and binding affinity to biological targets . This specific molecular architecture suggests potential for applications in medicinal chemistry research, particularly in the exploration of ligands for central nervous system (CNS) and peripheral targets. Compounds with similar piperidine and carboxamide substructures have been investigated as potent cannabinoid receptor 1 (CB1) antagonists . Research into CB1 antagonists is focused on developing therapeutic agents for metabolic conditions such as obesity, liver disease, and diabetes, with a strategic emphasis on designing peripherally restricted compounds to minimize CNS-related side effects . The structural elements present in this compound, including the sulfonamide group which increases topological polar surface area (TPSA), are consistent with strategies aimed at modulating blood-brain barrier permeability . As a research chemical, it serves as a valuable scaffold for SAR studies, lead optimization, and the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-10-8-13(11(2)20-10)14(17)15-9-12-4-6-16(7-5-12)21(3,18)19/h8,12H,4-7,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHBLXPJUHEUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Applications

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide has been studied for its potential biological activities, particularly in the context of drug discovery.

Potential Therapeutic Uses

  • Cannabinoid Receptor Modulation:
    • Research indicates that compounds similar to this one may act as antagonists at cannabinoid receptors, which are implicated in various conditions such as obesity and metabolic disorders .
  • Enzyme Inhibition:
    • The compound has shown promise in inhibiting specific enzymes involved in cancer pathways, suggesting its potential as an anti-cancer agent.
  • Anti-inflammatory Properties:
    • Its structural components indicate possible interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Study 1: Anticancer Activity

A study explored the effects of related compounds on cancer cell lines. The results indicated that modifications in the piperidine structure significantly enhanced the inhibitory effects on tumor growth, highlighting the importance of the methanesulfonyl group in binding affinity to target enzymes.

Study 2: CB1 Receptor Antagonism

Research focused on cannabinoid receptor antagonists demonstrated that compounds similar to this compound could effectively reduce appetite in animal models, suggesting potential applications in obesity treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide

  • Structural Differences: The piperidine nitrogen in this compound is substituted with a benzyl group and a cyclopropyl group, whereas the target compound features a methanesulfonyl group at the same position.
  • Molecular Properties :
    • Molecular Formula : C₂₂H₂₈N₂O₂ (vs. the target’s estimated formula, C₁₅H₂₄N₂O₃S).
    • Molecular Weight : 352.5 g/mol (vs. ~328.4 g/mol for the target).
  • Functional Implications :
    • The benzyl group may enhance lipophilicity, reducing aqueous solubility compared to the polar methanesulfonyl group in the target compound.
    • The cyclopropyl moiety could restrict conformational flexibility, influencing target selectivity.

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

  • Structural Differences: Replaces the piperidine ring with a tetrahydropyrano[4,3-c]pyrazol system fused to a cyclopentyl group. The heterocyclic core introduces rigidity compared to the flexible piperidine in the target compound.
  • Molecular Properties :
    • Molecular Formula : C₁₉H₂₅N₃O₃ (vs. C₁₅H₂₄N₂O₃S for the target).
    • Molecular Weight : 343.4 g/mol (vs. ~328.4 g/mol for the target).
  • Functional Implications: The fused pyrano-pyrazol system may improve metabolic stability but reduce blood-brain barrier permeability. The cyclopentyl group could enhance hydrophobic interactions in binding pockets.

Data Table: Comparative Overview

Property Target Compound* N-(1-benzylpiperidin-4-yl)-... N-((1-cyclopentyl-...)
Molecular Formula C₁₅H₂₄N₂O₃S (estimated) C₂₂H₂₈N₂O₂ C₁₉H₂₅N₃O₃
Molecular Weight (g/mol) ~328.4 (estimated) 352.5 343.4
Key Substituents Methanesulfonyl, furan carboxamide Benzyl, cyclopropyl Cyclopentyl, pyrano-pyrazol
Polar Groups Sulfonyl (high polarity) Benzyl (moderate polarity) Ether, carboxamide (moderate)

Note: Physicochemical data for the target compound are inferred from structural analogs due to lack of direct evidence.

Research Findings and Implications

  • Solubility and Bioavailability : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to the benzyl-substituted analog , which may translate to better oral bioavailability.

Limitations

The analysis is constrained by the absence of direct experimental data for the target compound. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Sulfonylation of Piperidin-4-ylmethylamine

Piperidin-4-ylmethylamine is treated with methanesulfonyl chloride (MsCl) in the presence of a tertiary base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) at 0–5°C. The base neutralizes HCl generated during the reaction, driving the sulfonylation to completion.

Piperidin-4-ylmethylamine+MsClTEA, DCM1-Methanesulfonylpiperidin-4-ylmethylamine\text{Piperidin-4-ylmethylamine} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{1-Methanesulfonylpiperidin-4-ylmethylamine}

Key Conditions

  • Molar Ratio : 1:1.2 (amine:MsCl)

  • Reaction Time : 4–6 hours at room temperature

  • Workup : Extraction with aqueous NaHCO₃, followed by drying over MgSO₄ and solvent evaporation.

Characterization of the Intermediate

The product is typically isolated as a white solid. Spectroscopic data align with reported sulfonamide derivatives:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.70–3.65 (m, 2H, CH₂NHSO₂), 3.02 (s, 3H, SO₂CH₃), 2.85–2.75 (m, 2H, piperidine CH₂N), 2.45–2.35 (m, 1H, piperidine CH).

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

The furan-carboxylic acid component is synthesized via Friedel-Crafts acylation or oxidation of a pre-substituted furan .

Friedel-Crafts Acylation of 2,5-Dimethylfuran

2,5-Dimethylfuran undergoes acylation at the 3-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous DCM. Subsequent oxidation of the acetyl group to a carboxylic acid is achieved with KMnO₄ in acidic conditions.

2,5-DimethylfuranAcCl, AlCl₃3-Acetyl-2,5-dimethylfuranKMnO₄, H⁺2,5-Dimethylfuran-3-carboxylic acid\text{2,5-Dimethylfuran} \xrightarrow{\text{AcCl, AlCl₃}} \text{3-Acetyl-2,5-dimethylfuran} \xrightarrow{\text{KMnO₄, H⁺}} \text{2,5-Dimethylfuran-3-carboxylic acid}

Key Conditions

  • Acylation : 0°C, 2 hours (yield: 65–70%)

  • Oxidation : Reflux in H₂SO₄/H₂O (1:1), 6 hours (yield: 80–85%).

Alternative Route: Cyclocondensation

Ethyl acetoacetate and chloroacetone undergo cyclocondensation in the presence of POCl₃, forming the furan ring. Saponification with NaOH yields the carboxylic acid.

Amide Bond Formation

The final step couples the piperidine amine and furan-carboxylic acid via amide bond formation , employing either acid chloride or coupling reagent strategies.

Acid Chloride Method

2,5-Dimethylfuran-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts with 1-methanesulfonylpiperidin-4-ylmethylamine in the presence of a base.

AcidSOCl₂Acid chlorideAmine, BaseTarget compound\text{Acid} \xrightarrow{\text{SOCl₂}} \text{Acid chloride} \xrightarrow{\text{Amine, Base}} \text{Target compound}

Key Conditions

  • Acid Activation : SOCl₂ (2 eq), reflux, 2 hours (yield: 90–95%)

  • Coupling : DCM, 0°C → room temperature, 12 hours (yield: 75–80%).

Coupling Reagent Method

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate reagents (HATU) facilitate direct coupling.

Acid+AmineHATU, DIPEATarget compound\text{Acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}

Key Conditions

  • Solvent : DMF or DCM

  • Reagent : HATU (1.2 eq), DIPEA (3 eq), room temperature, 24 hours (yield: 85–90%).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) or recrystallized from ethanol/water.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (t, 1H, NH), 6.15 (s, 1H, furan CH), 3.45–3.40 (m, 2H, CH₂N), 3.02 (s, 3H, SO₂CH₃), 2.50 (s, 3H, furan CH₃), 2.30 (s, 3H, furan CH₃).

  • LC-MS (ESI+) : m/z 315.2 [M+H]⁺.

Optimization Challenges and Solutions

Sulfonylation Selectivity

The methylamine side chain in piperidin-4-ylmethylamine may compete with the piperidine nitrogen for sulfonylation. Using a bulky base (e.g., DIPEA) and controlled stoichiometry ensures selective sulfonylation at the piperidine nitrogen.

Amide Coupling Efficiency

Steric hindrance from the 2,5-dimethylfuran group reduces coupling efficiency. HATU outperforms EDC in such cases due to enhanced activation of the carboxylic acid.

Scalability and Industrial Relevance

Patent methodologies suggest that the acid chloride route is preferred for large-scale synthesis due to lower reagent costs and simplified workup. However, coupling reagents like HATU offer higher reproducibility for research-scale batches .

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Introduce the methanesulfonyl group to the piperidine ring via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane.
  • Step 2 : Couple the modified piperidine derivative with 2,5-dimethylfuran-3-carboxylic acid. Use a coupling reagent such as 2,5-dimethyl-3-furoyl chloride (similar to and ) in anhydrous dioxane or THF.
  • Reaction Monitoring : Track completion via TLC or HPLC.
  • Workup : Dilute with water, filter the precipitate, and recrystallize from alcohol-DMF mixtures to enhance purity .

Q. How can NMR spectroscopy and elemental analysis confirm the structural identity of this compound?

  • 1H NMR Analysis :

  • Key signals: Methanesulfonyl group (δ ~3.0–3.2 ppm, singlet), piperidine methylene protons (δ ~2.8–3.5 ppm), and furan aromatic protons (δ ~6.7–6.9 ppm). Compare splitting patterns and integration ratios to theoretical values (e.g., reports δ = 6.81 ppm for furan protons) .
    • Elemental Analysis :
  • Validate %C, %H, and %N against calculated values (e.g., : Anal. Calcd for C17H15FN2O2S: C, 61.73%; H, 4.57%; N, 8.47%) .

Q. What strategies ensure high purity during synthesis?

  • Recrystallization : Use solvent systems like ethanol-DMF () to remove byproducts.
  • Chromatography : Employ column chromatography with silica gel and gradients of ethyl acetate/hexane.
  • Analytical Validation : Confirm purity via HPLC (≥95%) and melting point consistency .

Advanced Questions

Q. How can researchers address discrepancies in biological activity data among structural analogs?

  • Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab variability.
  • Structural Comparisons : Compare substituent effects (e.g., ’s 7g vs. other derivatives) to identify SAR trends.
  • Purity Verification : Re-analyze disputed compounds via NMR and HRMS to rule out impurities .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use software like SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability.
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP450) to assess metabolic stability.
  • Docking Studies : Model binding to potential targets (e.g., kinase domains) to prioritize in vitro assays .

Q. Which in vitro assays are suitable for evaluating target engagement based on structural features?

  • Enzyme Inhibition Assays :

  • Use recombinant enzymes (e.g., kinases, proteases) with fluorogenic substrates. Monitor activity via fluorescence or luminescence (e.g., ’s luciferase assay for PCSK9 inhibition).
    • Cellular Models :
  • Test cytotoxicity in HepG2 or HEK293 cells. Measure IC50 values using MTT or resazurin assays .

Q. How can metabolic stability and metabolite profiling be assessed?

  • Liver Microsome Assays :

  • Incubate the compound with human/rodent liver microsomes. Quantify parent compound depletion via LC-HRMS.
    • Metabolite Identification :
  • Use HRMS (e.g., ’s exact mass data for related compounds) to detect hydroxylated or demethylated metabolites.
    • CYP Inhibition Screening : Test against major CYP isoforms (e.g., 3A4, 2D6) to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.